Citalopram-d4

Catalog No.
S879860
CAS No.
1219908-84-5
M.F
C20H21FN2O
M. Wt
328.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d4

CAS Number

1219908-84-5

Product Name

Citalopram-d4

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

328.424

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D

InChI Key

WSEQXVZVJXJVFP-KDWZCNHSSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

1-​[3-​(Dimethylamino)​propyl]​-​1-​(4-​fluorophenyl-d4)​-​1,​3-​dihydro-5-​isobenzofurancarboni​trile; (±)​-​Citalopram-d4; 1-​(3-​Dimethylaminopropyl)​-​1-​(4-​fluorophenyl-d4)​-​5-​cyanophthalan; Bonitrile-d4; Lu 10-​171-d4; Nitalapram-d4; Prepram

Internal Standard for Quantifying Citalopram

  • The primary application of Citalopram-d4 lies in analytical chemistry. Scientists use it as an internal standard for measuring the concentration of regular Citalopram in biological samples.
  • Internal standards () help to account for variations during sample preparation and instrument analysis. By comparing the signal of Citalopram-d4 to the signal of Citalopram in a sample, researchers can obtain a more accurate measurement of the amount of Citalopram present.
  • This technique is particularly useful in studies investigating Citalopram metabolism, pharmacokinetics (movement of the drug through the body), and pharmacodynamics (drug effects on the body). ()

Research on Serotonin Systems

  • Citalopram-d4, because of its close resemblance to Citalopram, can be used in some research to study serotonin systems. Serotonin is a neurotransmitter involved in mood regulation, and Citalopram's mechanism of action involves increasing serotonin levels.
  • By tracing the movement of Citalopram-d4 in the brain, researchers can gain insights into how Citalopram interacts with serotonin transporters and receptors. () However, it's important to note that Citalopram-d4 may not perfectly mimic the behavior of Citalopram due to the isotopic difference.

Future Developments

  • While the current applications of Citalopram-d4 primarily focus on Citalopram research, future studies might explore its potential use as a tracer in PET (Positron Emission Tomography) scans to visualize serotonin activity in the living brain. This would be a valuable tool for understanding depression and other mental health conditions.

Important Note

  • It's crucial to remember that Citalopram-d4 is not a medication and should not be taken by humans.

Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for the treatment of depression and anxiety disorders. The presence of deuterium atoms in citalopram-d4 enhances its stability and allows for precise quantification in pharmacokinetic studies. This compound retains the core structure of citalopram, which includes a phenyl ring and a piperazine moiety, but with deuterium substituents that alter its isotopic signature without significantly changing its biological activity.

Citalopram-d4 undergoes similar metabolic pathways as its non-deuterated counterpart. It is primarily metabolized in the liver through N-demethylation, yielding metabolites such as N-desmethylcitalopram and didemethylcitalopram, which are pharmacologically inactive. The involvement of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, is crucial in this process . The deuterated form may exhibit slightly different kinetics due to the isotope effect, which can influence reaction rates.

As a selective serotonin reuptake inhibitor, citalopram-d4 functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is central to its antidepressant effects. While citalopram-d4 is not typically used therapeutically, it serves as an important tool in research for understanding the pharmacokinetics and dynamics of citalopram itself .

The synthesis of citalopram-d4 involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Deuteration: Key steps involve replacing hydrogen atoms with deuterium. This can be achieved through various methods such as hydrogen isotope exchange or using deuterated reagents during

Citalopram-d4 is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its use allows for accurate quantification of citalopram levels in biological samples, aiding in pharmacokinetic studies and therapeutic monitoring . Additionally, it can be employed in research settings to study drug metabolism and interactions.

Citalopram-d4 shares structural similarities with several other SSRIs and related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
EscitalopramSSRIS-enantiomer of citalopram; more potent
FluoxetineSSRIFirst SSRI approved; longer half-life
ParoxetineSSRIKnown for anticholinergic effects
SertralineSSRIBroad spectrum of activity; also used for OCD
DesvenlafaxineSNRISerotonin-norepinephrine reuptake inhibitor

Uniqueness of Citalopram-d4

Citalopram-d4's uniqueness lies in its isotopic labeling, which allows researchers to conduct more precise studies on drug metabolism and pharmacokinetics without the confounding effects of endogenous substances. This characteristic makes it an invaluable tool in both clinical research and pharmaceutical development.

XLogP3

3.2

Dates

Modify: 2024-04-14

Explore Compound Types